molecular formula C20H18N4O4S2 B12200193 4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide

4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide

Cat. No.: B12200193
M. Wt: 442.5 g/mol
InChI Key: XKIAJTLVEYZFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a substituted phenylthiourea with α-haloketones. The pyrrole ring can be synthesized via Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide involves its interaction with specific molecular targets. The thiazole and pyrrole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both thiazole and pyrrole rings, along with the benzenesulfonamide group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H18N4O4S2

Molecular Weight

442.5 g/mol

IUPAC Name

4-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C20H18N4O4S2/c1-28-14-6-2-12(3-7-14)16-11-29-20(23-16)18-17(25)10-24(19(18)21)13-4-8-15(9-5-13)30(22,26)27/h2-9,11,21,25H,10H2,1H3,(H2,22,26,27)

InChI Key

XKIAJTLVEYZFDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=C(C=C4)S(=O)(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.